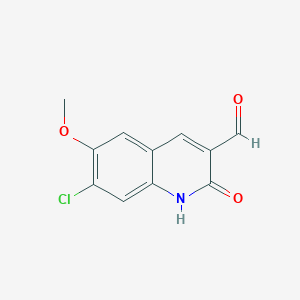

7-Chloro-2-hydroxy-6-methoxyquinoline-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Chloro-2-hydroxy-6-methoxyquinoline-3-carbaldehyde is a chemical compound that is mainly used as solvents . It is used in intermediate steps for the production of paints, plastics, synthetic resins, and dyes . It is also used in the manufacture of perfumes, solvents, and flavorings . It serves as a raw material in organic synthesis .

Synthesis Analysis

The synthesis of 7-Chloro-2-hydroxy-6-methoxyquinoline-3-carbaldehyde involves several steps. For instance, the treatment of quinolines with ethylene glycol in refluxing toluene containing p-toluenesulfonic acid led to the formation of the desired intermediate . The carbaldehyde functional group was transformed into nitriles using POCl3 and NaN3, which was subsequently converted to amide using CH3CO2H and H2SO4 .Molecular Structure Analysis

The molecular structure of 7-Chloro-2-hydroxy-6-methoxyquinoline-3-carbaldehyde can be analyzed using various spectroscopic techniques. For example, the IR spectrum shows peaks at 3035 cm-1 (CH-arom.), 1693 cm-1 (C=O aldehyde), 1621 cm-1 (quinoline C=N str.), and 599 cm-1 (aromatic C=C str.) . The 1H NMR spectrum shows signals at various chemical shifts, indicating the presence of different types of protons .Chemical Reactions Analysis

The chemical reactions of 7-Chloro-2-hydroxy-6-methoxyquinoline-3-carbaldehyde involve various transformations. For example, the carbaldehyde functional group can be transformed into nitriles using POCl3 and NaN3 . The compound can also undergo Knoevenagel condensation with cyanoacetic acid to give the corresponding arylidene derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-2-hydroxy-6-methoxyquinoline-3-carbaldehyde can be determined using various techniques. For example, the melting point, boiling point, and density can be measured experimentally. The compound’s UV-Vis spectrum shows a maximum absorption at 280 nm .Aplicaciones Científicas De Investigación

- Quinoline Ring Systems : Researchers have investigated the synthesis of quinoline ring systems using 7-Chloro-2-hydroxy-6-methoxyquinoline-3-carbaldehyde as a starting material. These efforts aim to construct fused or binary quinoline-cord heterocyclic systems .

Synthetic Chemistry and Organic Synthesis

Propiedades

IUPAC Name |

7-chloro-6-methoxy-2-oxo-1H-quinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-16-10-3-6-2-7(5-14)11(15)13-9(6)4-8(10)12/h2-5H,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIHCIPZDMSMFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(C(=O)N2)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxy-2-phenylacetate](/img/structure/B2607017.png)

![2-[(E)-1-(dimethylamino)-3-[4-(trifluoromethoxy)anilino]prop-2-enylidene]propanedinitrile](/img/structure/B2607026.png)

![Methyl ({3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2607027.png)

![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2607029.png)

![ethyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2607037.png)